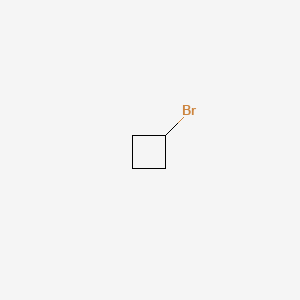

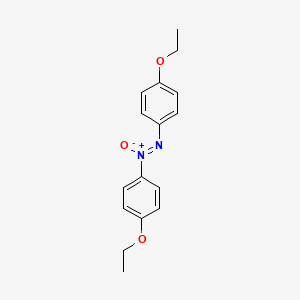

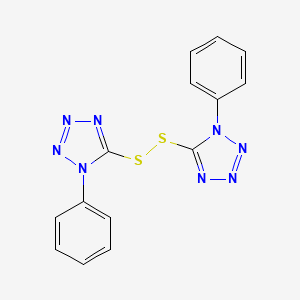

![molecular formula C14H18N2O2 B1266314 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-14-5](/img/structure/B1266314.png)

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of "8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" and similar compounds typically involves several key steps, including the formation of the spirocyclic framework through intramolecular cyclization reactions. Efficient synthetic routes often utilize diazo compounds for the introduction of nitrogen atoms and employ strategies for installing the oxa (oxygen-containing) ring. Catalysis plays a crucial role in these processes, with transition metal catalysts commonly facilitating the formation of the spirocyclic structure in high yields under mild conditions (Candeias, Paterna, & Gois, 2016).

Aplicaciones Científicas De Investigación

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” has been used in the development of potent RIPK1 kinase inhibitors . RIPK1 (Receptor Interacting Protein Kinase 1) is a key player in necroptosis, a form of programmed lytic cell death. Inhibiting the kinase activity of RIPK1, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .

Methods of Application or Experimental Procedures

A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of “8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, as potent RIPK1 inhibitors .

Results or Outcomes Obtained

Among the series of 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . Compound 41 also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells . Therefore, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Application in Antihypertensive Agents

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” has been used in the development of antihypertensive agents . Antihypertensive agents are medications that help lower blood pressure.

Methods of Application or Experimental Procedures

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared for screening as antihypertensive agents . The compounds were tested in spontaneous hypertensive rats .

Potential Application in Cancer Treatment

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in the treatment of estrogen-dependent cancers .

Methods of Application or Experimental Procedures

The compound could potentially be used to block the local production of estrogenic steroids .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in cancer treatment is an exciting prospect .

Potential Application in Anti-Ulcer Activity

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in the treatment of ulcers .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in ulcer treatment is an exciting prospect .

Potential Application in Chemical Synthesis

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in chemical synthesis .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in chemical synthesis is an exciting prospect .

Safety And Hazards

Propiedades

IUPAC Name |

8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIWIPRVGAAEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198539 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

CAS RN |

5053-14-5 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

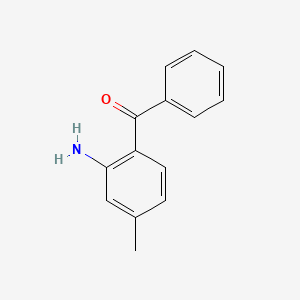

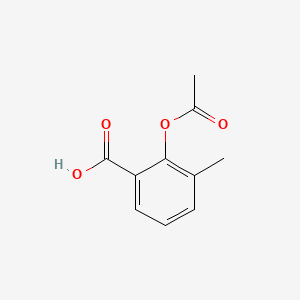

![N-[amino(imino)methyl]benzenesulfonamide](/img/structure/B1266234.png)